Cy2-diacid(diso3)

Description

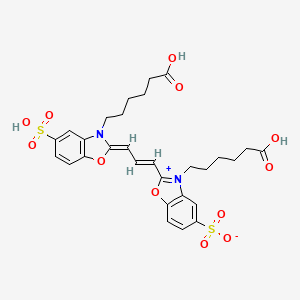

Cy2-Diacid(Diso3) (CAS: 1103519-18-1) is a sulfonated cyanine dye with the molecular formula C₃₇H₃₈N₄O₁₆S₂ and a molecular weight of 858.845 g/mol . It exhibits excitation at 490 nm and emission at 510 nm, producing a bright green fluorescence. Key properties include:

- High quantum yield: Efficient energy conversion for strong signal intensity.

- Water solubility: Enhanced by sulfonic acid groups (DiSO₃), reducing aggregation in aqueous environments.

- Photostability: Suitable for prolonged imaging sessions.

Properties

Molecular Formula |

C29H32N2O12S2 |

|---|---|

Molecular Weight |

664.7 g/mol |

IUPAC Name |

3-(5-carboxypentyl)-2-[(E,3Z)-3-[3-(5-carboxypentyl)-5-sulfo-1,3-benzoxazol-2-ylidene]prop-1-enyl]-1,3-benzoxazol-3-ium-5-sulfonate |

InChI |

InChI=1S/C29H32N2O12S2/c32-28(33)10-3-1-5-16-30-22-18-20(44(36,37)38)12-14-24(22)42-26(30)8-7-9-27-31(17-6-2-4-11-29(34)35)23-19-21(45(39,40)41)13-15-25(23)43-27/h7-9,12-15,18-19H,1-6,10-11,16-17H2,(H3-,32,33,34,35,36,37,38,39,40,41) |

InChI Key |

SXVPUIITLHRLSU-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)N(/C(=C/C=C/C3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)/O2)CCCCCC(=O)O |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)N(C(=CC=CC3=[N+](C4=C(O3)C=CC(=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O2)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy2-diacid(diso3) involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of N-hydroxysuccinimide esters of Cy2, Cy3, and Cy5 dyes . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of Cy2-diacid(diso3) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquid catalysts has been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cy2-diacid(diso3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions of Cy2-diacid(diso3) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of Cy2-diacid(diso3) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield amine derivatives .

Scientific Research Applications

Cy2-diacid(diso3) has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for labeling and detecting biomolecules . In biology, it is employed in various imaging techniques to study cellular processes and structures . In medicine, Cy2-diacid(diso3) is used in diagnostic assays and therapeutic research . Additionally, it has industrial applications in the production of high-performance materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Cy2-diacid(diso3) involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This property is utilized in imaging and detection applications . The molecular targets and pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Cy3 DiAcid

Structural Similarities :

- Both belong to the cyanine dye family with polymethine chains.

- Carboxylic acid groups enable covalent conjugation to biomolecules.

Key Differences :

Functional Implications :

Cy2 DiC18 (5)

Structural Similarities :

- Shared cyanine backbone and Cy2 core.

Key Differences :

Functional Implications :

- Cy2 DiC18 (5) integrates into lipid bilayers, ideal for tracking membrane dynamics.

- Cy2-Diacid(Diso3) is preferred for cytoplasmic or extracellular targets due to its solubility .

Comparison with Functionally Similar Compounds

Cy5.5-SE

Functional Similarities :

- Used in multiplex imaging and antibody labeling.

Key Differences :

| Property | Cy2-Diacid(Diso3) | Cy5.5-SE |

|---|---|---|

| Excitation/Emission | 490 nm / 510 nm | 675 nm / 695 nm (NIR) |

| Tissue Penetration | Low | High (NIR advantage) |

| Photobleaching | Moderate | Low (NIR resists scattering) |

Functional Implications :

- Cy5.5-SE is superior for in vivo imaging, while Cy2-Diacid(Diso3) excels in high-resolution in vitro assays .

Research Findings and Data Trends

- Quantum Yield vs. Structure : Sulfonate groups in Cy2-Diacid(Diso3) reduce intermolecular aggregation, enhancing fluorescence efficiency compared to Cy2 DiC18 derivatives .

- Thermal Stability : Cy2-Diacid(Diso3) maintains fluorescence integrity at 4–25°C for 24 hours, outperforming Cy3 DiAcid in prolonged assays .

- Toxicity : Cy2-Diacid(Diso3) shows lower cytotoxicity (IC₅₀ > 100 µM in HeLa cells) compared to lipophilic variants like Cy2 DiC18 (IC₅₀ = 45 µM) .

Biological Activity

Overview of Cy2-diacid(diso3)

Cy2-diacid(diso3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its structure consists of two carboxylic acid groups, which are known to confer significant biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

- Antimicrobial Activity : Compounds with diacid structures often exhibit broad-spectrum antimicrobial properties. The carboxylic acid functional groups can disrupt bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Diacids can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in the inflammatory response.

- Anticancer Potential : Some studies suggest that similar diacid compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of Cy2-diacid(diso3) against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Mechanism : The compound was found to disrupt the bacterial membrane integrity.

Case Study 2: Anti-inflammatory Activity

A research article in Pharmacology Reports explored the anti-inflammatory effects of Cy2-diacid(diso3) in a murine model of inflammation. Key findings included:

- Reduction in Inflammatory Markers : Treatment with Cy2-diacid(diso3) led to a significant decrease in levels of TNF-α and IL-6.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells.

Research Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| Journal of Antimicrobial Chemotherapy | Antimicrobial | MIC values of 32 µg/mL (E. coli) and 16 µg/mL (S. aureus) |

| Pharmacology Reports | Anti-inflammatory | Significant reduction in TNF-α and IL-6 levels; improved histological outcomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.